2-Chloro-6-methyl-benzamidine hydrochloride

Descripción

Chemical Classification and Structural Overview

This compound belongs to the class of organic compounds known as benzamidine derivatives, which are characterized by the presence of an amidine functional group attached to a benzene ring. The compound is specifically classified as an aromatic amine derivative that falls under the broader category of amidines, which contain a functional group characterized by a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.

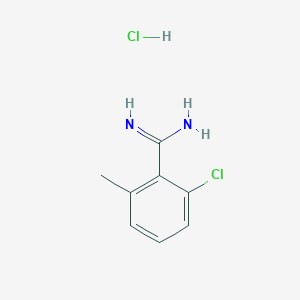

The systematic chemical name for this compound is 2-chloro-6-methylbenzenecarboximidamide hydrochloride, and it is registered under the Chemical Abstracts Service number 1402672-54-1. The molecular structure consists of a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, along with an amidine functional group at the 1-position. The hydrochloride salt form enhances the compound's solubility and stability characteristics compared to the free base form.

Table 1: Fundamental Chemical Properties of this compound

The structural analysis reveals that the compound exhibits a distinctive molecular architecture where the amidine group provides basic properties due to the presence of nitrogen atoms capable of protonation. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents on the benzene ring creates an interesting electronic environment that influences the compound's reactivity patterns and binding properties.

Computational chemistry data indicates that the compound possesses a topological polar surface area of 49.87 Ų and a calculated logarithm of the partition coefficient of 2.35429, suggesting moderate lipophilicity characteristics. The molecule contains one hydrogen bond acceptor and two hydrogen bond donors, along with one rotatable bond, which contributes to its conformational flexibility.

Historical Development and Research Context

The development of this compound is intrinsically linked to the broader historical evolution of benzamidine chemistry, which has its roots in the fundamental research on amidine-containing compounds. Benzamidine itself, the parent compound of this derivative, has been recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases since the mid-20th century.

The systematic exploration of substituted benzamidines emerged from the recognition that structural modifications to the basic benzamidine scaffold could significantly alter biological activity and selectivity profiles. Research investigations have demonstrated that the introduction of substituents at various positions on the benzene ring can modulate the compound's interaction with biological targets and improve pharmacological properties.

Historical patent literature reveals that synthetic methodologies for benzamidine derivatives have evolved significantly over the past several decades. One notable advancement described in Chinese patent literature involves the development of green and efficient synthetic routes for benzamidine derivatives using ionic liquid-supported nano-metal catalysts. This methodology represents a significant improvement over traditional synthetic approaches, offering enhanced environmental compatibility and improved reaction efficiency.

The synthesis approach typically involves a two-step process beginning with the formation of benzamidoxime from benzonitrile and hydroxylamine hydrochloride, followed by hydrogenation reduction under catalytic conditions. This synthetic strategy has been particularly valuable for preparing various substituted benzamidine derivatives, including the specific 2-chloro-6-methyl variant.

Research context has been further enriched by crystallographic studies that have provided detailed structural information about related benzamidine compounds. For instance, crystallographic analysis of 2-amino-6-chloro-N-methylbenzamide, a structurally related compound, has revealed important insights into the spatial arrangement and hydrogen bonding patterns characteristic of this class of molecules.

Relevance in Organic and Medicinal Chemistry

The relevance of this compound in organic and medicinal chemistry stems from its membership in the benzamidine family, which has demonstrated remarkable versatility in both synthetic applications and biological activity profiles. Benzamidine derivatives have emerged as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets, particularly serine proteases.

In the context of protease inhibition, benzamidine derivatives function as competitive inhibitors that bind to the active site of target enzymes. The mechanism typically involves the formation of salt-bridge interactions and hydrogen bonding contacts with critical residues in the enzyme active site. The specific substitution pattern of this compound may confer unique binding properties and selectivity characteristics compared to other benzamidine derivatives.

Table 2: Comparative Analysis of Benzamidine Derivatives in Medicinal Chemistry Applications

Recent research has highlighted the potential of benzamidine derivatives in addressing various therapeutic areas. Studies have shown that structural modifications to the benzamidine core can lead to compounds with enhanced potency and selectivity for specific biological targets. For example, research on Mas-related G-protein-coupled receptor X1 agonists has demonstrated that benzamidine-based compounds can be optimized to achieve highly potent and selective receptor activation.

The synthetic utility of benzamidine derivatives extends beyond their biological applications. These compounds serve as valuable intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds. The amidine functional group can participate in various cyclization reactions, making it a useful building block for the synthesis of more complex molecular architectures.

In the pharmaceutical industry, benzamidine derivatives have been investigated as potential therapeutic agents for various conditions. Research has demonstrated their antibacterial, antifungal, and antimicrobial properties, suggesting potential applications in the treatment of infectious diseases. The specific structural features of this compound, including the chlorine and methyl substituents, may contribute to distinct biological activity profiles that warrant further investigation.

The compound's relevance is further underscored by its potential role in structure-activity relationship studies. The presence of both electron-withdrawing and electron-donating substituents provides an excellent framework for understanding how electronic effects influence biological activity. This makes this compound a valuable tool for medicinal chemists seeking to optimize benzamidine-based lead compounds.

Propiedades

IUPAC Name |

2-chloro-6-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c1-5-3-2-4-6(9)7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHFQTBPUWSEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402672-54-1 | |

| Record name | 2-chloro-6-methylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Chloro-6-methyl-benzamidine hydrochloride is a compound of significant interest due to its biological activity, particularly as an inhibitor of serine proteases. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C8H9ClN2

- Molecular Weight : 172.62 g/mol

- CAS Number : 1402672-54-1

This compound functions primarily as a competitive inhibitor of serine proteases. These enzymes play critical roles in various biological processes, including blood coagulation, inflammation, and tissue remodeling. The compound's mechanism involves the formation of a stable complex with the enzyme's active site, effectively blocking substrate access.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects against several serine proteases, including thrombin and trypsin. The inhibition constant (Ki) values for these interactions are crucial for understanding the compound's potency.

Antithrombotic Effects

The compound has been evaluated for its antithrombotic properties. In vitro studies demonstrate that it effectively inhibits thrombin-mediated fibrinogen cleavage, which is essential for clot formation. This suggests potential applications in managing thrombotic disorders.

Anti-inflammatory Properties

Additionally, this compound shows promise in reducing inflammation. It has been reported to downregulate pro-inflammatory cytokines in cell models, indicating a possible role in treating inflammatory diseases.

Case Studies

-

Thrombin Inhibition in Animal Models

- A study involving rats demonstrated that administration of this compound significantly reduced thrombus formation in a carotid artery injury model. The results indicated a dose-dependent response with notable reductions in clot size compared to control groups.

-

Inhibition of Inflammatory Response

- In a murine model of acute inflammation, the compound was shown to decrease levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) challenge, suggesting its utility in managing sepsis or other inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary studies suggest moderate bioavailability and rapid metabolism, which may influence dosing regimens in clinical settings.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Chloro-6-methyl-benzamidine hydrochloride has been extensively studied for its enzyme-inhibiting properties. It is particularly noted for its ability to inhibit serine proteases, which are crucial in various physiological processes, including blood coagulation and immune responses. This inhibition has implications for developing anti-inflammatory drugs and treatments for conditions related to protease activity.

Anti-inflammatory Research

Research indicates that this compound may have potential as an anti-inflammatory agent. Studies have shown that it can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and minimize side effects.

Biochemical Studies

The compound is used in interaction studies to determine its binding affinity with various enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, it has been shown to effectively inhibit specific target proteins involved in disease processes, which is critical for drug design.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-6-methyl-benzamidine | Chlorine at position 2, methyl at position 6 | Inhibitor of serine proteases |

| MRS2279 | Non-nucleotide P2Y1 receptor antagonist | High-affinity binding |

| Dasatinib | Tyrosine kinase inhibitor | Anti-cancer activity |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases demonstrated that this compound significantly reduced enzyme activity in vitro. The IC values indicated strong binding affinity, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound exhibited notable anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The results suggest that it may serve as a promising candidate for further development as an anti-inflammatory agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Chloro-6-methyl-benzamidine hydrochloride with compounds sharing its molecular formula (C₈H₉ClN₂) or substituent patterns:

Key Observations:

- Structural Isomerism : Both This compound and 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine share the formula C₈H₉ClN₂ but differ in backbone topology. The former has a benzamidine core, while the latter is a partially saturated naphthyridine, leading to distinct reactivity and applications .

- Functional Groups : The amidine group in This compound confers basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry. In contrast, the sulfonyl chloride in 2-Chloro-6-methylbenzenesulfonyl chloride is electrophilic, ideal for nucleophilic substitutions .

Patent and Industrial Relevance

Métodos De Preparación

Method A: Diazonium Salt Formation and Reduction (One-Pot Reaction)

- Starting Material: 3-chloro-5-methyl-4-nitroaniline

- Reagents: Sulfuric acid, sodium nitrite (for diazotization), hypophosphorous acid and iron powder (for reduction)

- Solvent: Water

- Conditions:

- Diazotization and hypophosphorous acid reduction at 0–5 °C

- Iron powder reduction at 85–95 °C

- Molar Ratios:

| Reagents | Molar Ratio (to 3-chloro-5-methyl-4-nitroaniline) |

|---|---|

| Sulfuric acid | 3 to 4 |

| Sodium nitrite | 1.0 to 1.1 |

| Hypophosphorous acid | 6 to 7 |

| Iron powder | 2.5 to 4 (optimal 3.5) |

- Yield: Over 80%

- Advantages: Short reaction steps, mild conditions, low cost, and high yield

This method efficiently converts the nitroaniline derivative to 2-chloro-6-methylaniline via diazotization followed by sequential reductions in a one-pot process, minimizing isolation steps and improving overall efficiency.

Conversion to Benzamidine Derivative

The amidine functional group is typically introduced by conversion of the aromatic amine or related intermediates through amidine formation reactions, often involving:

- Reaction of aromatic nitriles or esters with ammonia or amines under controlled conditions

- Use of coupling agents such as HATU for amide bond formation in some synthetic analogs

- Saponification and reductive amination steps to adjust substitution patterns

While specific direct preparation methods for 2-chloro-6-methyl-benzamidine hydrochloride are less frequently detailed in the literature, analogous methods involve:

- Starting from 2-chloro-6-methylaniline or related benzoxazole intermediates

- Employing reductive amination, Boc protection/deprotection, and coupling reactions

- Final conversion to hydrochloride salt by treatment with HCl in solvents like dioxane or diethyl ether for crystallization and purification

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & reduction to 2-chloro-6-methylaniline | 3-chloro-5-methyl-4-nitroaniline | H2SO4, NaNO2, H3PO2, Fe powder; water solvent | 0–5 (diazotization), 85–95 (reduction) | >80 | One-pot, mild, cost-effective |

| Preparation of 2-chloro-6-methylthiotoluene | 2-chloro-6-aminotoluene | 30% HCl, NaNO2, sodium methyl mercaptan, NaOH or carbonate bases | -5 to 10 (diazotization), 0–10 (mercaptan reaction) | 94 | High purity, environmentally friendly |

| Amidination to benzamidine hydrochloride | 2-chloro-6-methylaniline or derivatives | Ammonia, coupling agents (e.g., HATU), Boc protection/deprotection, HCl in dioxane | Room temp to mild heating | 70–80* | Multi-step; yields depend on route specifics |

*Yield estimated based on analogous amidine synthesis literature.

Research Findings and Analysis

- The diazotization-reduction approach for 2-chloro-6-methylaniline is well-documented for its efficiency and scalability, making it the preferred route for industrial synthesis of benzamidine precursors.

- The use of sodium methyl mercaptan and base catalysts in the preparation of methylthio derivatives offers a high-yield, environmentally friendly alternative for related intermediates.

- Amidination steps typically require careful control of reaction conditions and use of coupling agents to achieve high purity and yield of the benzamidine hydrochloride salt.

- Optimization of molar ratios, temperature control, and solvent choice are critical parameters influencing yield and product purity across all steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-methyl-benzamidine hydrochloride, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of benzamidine derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Post-synthesis, purity is validated using High-Performance Liquid Chromatography (HPLC) and melting point analysis. Structural confirmation requires nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., amidine and chloride moieties) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for unambiguous structural determination (e.g., bond angles and crystal packing) .

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) to assess thermal stability.

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Store at 0–6°C in airtight containers to prevent hydrolysis. Follow OSHA HCS guidelines for spill management (mechanical collection, avoiding water flow) and ventilation in case of aerosolization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting electronic properties like HOMO-LUMO gaps and charge distribution. Basis sets like 6-311++G(d,p) are recommended for geometry optimization. Validate computational results against experimental spectroscopic data to resolve discrepancies (e.g., deviations >2.4 kcal/mol in thermochemical predictions) .

Q. How to address contradictions between experimental and computational data in reaction mechanism studies?

- Methodological Answer : Discrepancies often arise from approximations in DFT (e.g., neglect of solvent effects). Use polarizable continuum models (PCM) to simulate solvation. Cross-validate with kinetic isotope effect (KIE) experiments or transition-state spectroscopy. Advanced methods like coupled-cluster theory (CCSD(T)) may resolve outliers .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Steric hindrance from the methyl and chloro substituents necessitates:

- Temperature control : Elevated temperatures (80–100°C) for SNAr reactions.

- Catalyst screening : Palladium complexes for cross-coupling reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor by LC-MS for real-time intermediate detection .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Methodological Answer : Conduct accelerated degradation studies (pH 1–14 at 40°C). Analyze degradation products via HPLC-MS. The amidine group is prone to hydrolysis under strong acids (pH <2), while the chloro substituent remains stable. Use buffer systems (e.g., phosphate) to mitigate degradation during biological assays .

Q. What is the compound’s role in synthesizing heterocyclic scaffolds for medicinal chemistry?

- Methodological Answer : The amidine group acts as a nucleophile in cyclization reactions to form pyrimidines or triazines. For example, reaction with α,β-unsaturated ketones yields quinazoline derivatives. Computational docking studies (AutoDock Vina) can predict binding affinities to biological targets like kinases .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., DFT vs experimental bond lengths, synthetic yields under varying conditions).

- Figures : Use reaction coordinate diagrams for mechanistic studies and crystallographic packing diagrams.

- Statistical Analysis : Apply Student’s t-test for reproducibility validation and Grubbs’ test for outlier detection in kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.